molecular formula C7H12ClN3 B13261863 3-(Pyrimidin-5-yl)propan-1-amine hydrochloride

3-(Pyrimidin-5-yl)propan-1-amine hydrochloride

Cat. No.: B13261863
M. Wt: 173.64 g/mol
InChI Key: OAXOGLQBXVJEKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyrimidin-5-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C7H13Cl2N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-5-yl)propan-1-amine hydrochloride typically involves the reaction of pyrimidine derivatives with appropriate amine compounds. One common method involves the use of aminonitriles as starting materials, which are then subjected to hydrogenation in the presence of a palladium catalyst to yield the desired product . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrimidin-5-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amine derivatives with different oxidation states.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

3-(Pyrimidin-5-yl)propan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Pyrimidin-5-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide: This compound has a similar structure but contains a triazole ring instead of a pyrimidine ring.

    Pyrido[2,3-d]pyrimidin-5-one: This compound features a fused pyrimidine ring system and exhibits different chemical properties and biological activities.

Uniqueness

3-(Pyrimidin-5-yl)propan-1-amine hydrochloride is unique due to its specific pyrimidine structure, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in diverse research fields make it a valuable compound for scientific studies.

Properties

Molecular Formula

C7H12ClN3

Molecular Weight

173.64 g/mol

IUPAC Name

3-pyrimidin-5-ylpropan-1-amine;hydrochloride

InChI

InChI=1S/C7H11N3.ClH/c8-3-1-2-7-4-9-6-10-5-7;/h4-6H,1-3,8H2;1H

InChI Key

OAXOGLQBXVJEKP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)CCCN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.